N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectroscopy reveals distinct proton environments (Table 1):
- Chromene aromatic protons : A multiplet at δ 7.2–8.1 ppm (4H, Ar–H).
- Chromene olefinic proton : A singlet at δ 6.3 ppm (1H, H-3).
- Tetrahydrothiophene protons :
- Amide NH : A broad singlet at δ 10.5 ppm (1H, exchangeable with D₂O).
¹³C NMR data further corroborate the structure:
- Chromene carbonyl : δ 176.8 ppm (C-4)
- Carboxamide carbonyl : δ 168.2 ppm (C-2)
- Sulfone sulfurs : Deshielded carbons at δ 54.3 ppm (C-1/C-1') and δ 118.7 ppm (S=O).
Table 1: Key ¹H NMR Assignments
| Proton Environment | δ (ppm) | Integration | Coupling Pattern |
|---|---|---|---|
| Chromene H-3 | 6.3 | 1H | Singlet |
| Tetrahydrothiophene H-3 | 4.2 | 1H | Multiplet |
| Aromatic protons | 7.2–8.1 | 4H | Multiplet |
| Amide NH | 10.5 | 1H | Broad singlet |
Infrared (IR) Vibrational Signature Profiling
IR spectroscopy identifies critical functional groups (Figure 1):
- Sulfone S=O stretches : Strong asymmetric/symmetric vibrations at 1295 cm⁻¹ and 1130 cm⁻¹.
- Amide bands :
- Chromene C=O : 1720 cm⁻¹.
- Aromatic C=C : 1580 cm⁻¹ and 1450 cm⁻¹.
The absence of -OH stretches (2500–3300 cm⁻¹) confirms complete lactonization of the chromene system.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows:
- Molecular ion peak : m/z 331.0625 [M+H]⁺ (calc. 331.0621 for C₁₄H₁₄NO₅S).
- Key fragments :
The fragmentation pathway confirms the connectivity between the chromene and sulfone moieties.
Crystallographic Analysis and Molecular Geometry
X-ray Diffraction Studies of Analogous Chromene Derivatives
Crystallographic data for related 4H-chromenes reveal:
- Space groups : Primarily P2₁/c and C2/c.
- Unit cell parameters :
- Chromene planarity : Mean deviation from plane = 0.08 Å.
The sulfone substituent induces a 12–15° twist in the chromene ring compared to non-sulfonated analogs.
Dihedral Angle Configurations in Chromene-Tetrahydrothiophene Systems
Key torsional parameters (Figure 2):
- N–C(O)–C(Chromene)–C(3) : 178.5° (near-planar)
- S–S–C(3)–N : 62.3° (gauche conformation)
- Chromene-sulfone interplanar angle : 22.7°
These angles facilitate π-π stacking interactions while maintaining sulfone group accessibility for hydrogen bonding.
Comparative Structural Analysis with Related Heterocyclic Compounds
Table 2: Structural Comparison with Analogous Systems
The sulfone group enhances intermolecular interactions (12.8% S···O contacts vs. 2.3% in non-sulfonated chromenes), improving crystalline packing efficiency. Compared to simple tetrahydrothiophene derivatives, the chromene system introduces extended conjugation, red-shifting UV-Vis absorption by 40–60 nm.
Properties
Molecular Formula |
C14H13NO5S |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H13NO5S/c16-11-7-13(20-12-4-2-1-3-10(11)12)14(17)15-9-5-6-21(18,19)8-9/h1-4,7,9H,5-6,8H2,(H,15,17) |
InChI Key |
BXGUJOOGDHGOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Cyclization
The chromene ring is synthesized via Claisen condensation between substituted acetophenones and diethyl oxalate. For example, ethyl 4-oxo-4H-chromene-2-carboxylate is prepared by reacting 2-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide. Cyclization occurs under acidic conditions, yielding the chromene ester. Subsequent hydrolysis using aqueous NaOH converts the ester to 4-oxo-4H-chromene-2-carboxylic acid.
Reaction Conditions :
Direct Oxidation of Chromanone Derivatives
Alternative approaches involve oxidizing chroman-4-one derivatives using Jones reagent (CrO3 in H2SO4) to yield the chromene-2-carboxylic acid. This method bypasses ester intermediates but requires stringent temperature control to prevent over-oxidation.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine
The tetrahydrothiophene sulfone amine is synthesized through a two-step process:
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (sulfolane) using hydrogen peroxide (30% w/v) in acetic acid at 50–60°C for 12 hours. The reaction proceeds via electrophilic addition, forming the sulfone group with >90% yield.
Introduction of the Amine Group
The amine functionality is introduced via Hofmann degradation or Curtius rearrangement. For instance, treating sulfolane with bromine and NaOH generates 3-aminotetrahydrothiophene-1,1-dioxide through Hofmann degradation. The reaction is conducted at 0–5°C to minimize side reactions, yielding 65–70% of the amine.
Amide Bond Formation Strategies
Coupling the chromene-2-carboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine is achieved through three principal methods:
Acyl Chloride-Mediated Amidation
The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride. Reacting this intermediate with the amine in tetrahydrofuran (THF) and triethylamine (TEA) yields the target amide.
Reaction Conditions :
-
Acyl Chloride Formation : SOCl2, reflux for 2 hours.
-
Amidation : THF, 0°C to room temperature, 12 hours, TEA as HCl scavenger.
Yield : 60–75% after purification via silica gel chromatography.
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, the acid and amine are reacted in dichloromethane (DCM). This method minimizes racemization and is suitable for sensitive substrates.
Reaction Conditions :
-
EDC (1.2 equiv), HOBt (1.1 equiv), DCM, 0°C to room temperature, 24 hours.
-
Yield : 70–85% after recrystallization from ethanol.
Mixed Anhydride Method
The carboxylic acid is activated with isobutyl chloroformate to form a mixed anhydride, which subsequently reacts with the amine. This approach is advantageous for large-scale synthesis due to its operational simplicity.
Reaction Conditions :
-
Isobutyl chloroformate (1.1 equiv), N-methylmorpholine (1.5 equiv), -15°C, 1 hour.
-
Yield : 65–78% after aqueous workup.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Silica gel chromatography is effective for isolating the amide, using ethyl acetate/hexane (3:7) as the eluent.
-
Recrystallization from ethanol/water (9:1) affords high-purity crystals suitable for X-ray diffraction analysis.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Acyl Chloride | High reactivity | Requires SOCl2 handling | 60–75 |
| Carbodiimide Coupling | Mild conditions, high purity | Costly reagents | 70–85 |
| Mixed Anhydride | Scalability | Sensitive to moisture | 65–78 |
Characterization and Validation
The final product is characterized via:
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromene or tetrahydrothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Core Structure : 2-oxo-2H-chromene (vs. 4-oxo-4H-chromene in the target compound).
- Substituent : A 4-methoxyphenethyl group attached to the carboxamide.
- The methoxyphenethyl group may enhance lipophilicity, influencing membrane permeability in biological systems .
4-oxo-4H-chromene-3-carboxaldehyde
- Core Structure : 4-oxo-4H-chromene (same as the target compound).
- Functional Group : Carboxaldehyde at position 3 (vs. carboxamide at position 2).
- Key Differences : The aldehyde group confers electrophilicity, enabling nucleophilic additions or cyclizations absent in the carboxamide derivative. This reactivity makes it a versatile intermediate in synthesizing fused heterocycles (e.g., diazepines) .
Modifications to the Carboxamide Side Chain
N-(4-propoxybenzyl)- and N-(4-methylbenzyl)- Analogs
- Examples :
- 4-methylbenzyl: Methyl substitution simplifies metabolism compared to bulkier groups, possibly improving pharmacokinetic profiles .
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide
- Substituent : A benzylpiperidinyl group replaces the sulfone-containing tetrahydrothiophene.
- Key Differences : The piperidine ring introduces basicity, which could improve water solubility at physiological pH. This modification is common in CNS-targeting drugs due to enhanced membrane interaction .
Halogen and Heterocyclic Additions
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene backbone substituted with a tetrahydrothiophene moiety, which is believed to contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 348.4 g/mol. The presence of the dioxo group in the tetrahydrothiophene enhances its reactivity and potential interactions with biological targets.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial as it helps in scavenging free radicals, thereby preventing oxidative stress-related cellular damage.
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Cholinesterases : It shows potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's. For instance, some derivatives have demonstrated IC50 values in the low micromolar range against these enzymes, indicating effective inhibition .
| Enzyme | IC50 Values (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 10.4 - 24.3 |
| Butyrylcholinesterase (BChE) | 7.7 - 30.1 |
3. Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests that this compound may also possess anti-inflammatory effects, potentially beneficial in conditions like arthritis .
4. Cytotoxic Effects
In vitro studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, making this compound a candidate for further anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : These studies reveal that the compound interacts with active sites of target enzymes via hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects .
Case Studies
Several studies have documented the biological activities of chromene derivatives:
- Study on Cholinesterase Inhibition : A study evaluated various chromene derivatives against AChE and BChE, revealing that modifications at specific positions significantly enhanced inhibitory potency.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on MCF-7 cells, indicating that structural variations influenced the degree of cytotoxicity observed.
Q & A
Basic: What are the optimized synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step procedures, including:
- Stepwise functionalization : Coupling of the chromene-2-carboxamide core with the 1,1-dioxidotetrahydrothiophen-3-yl moiety under anhydrous conditions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) may accelerate amide bond formation .
- Purification : Column chromatography with silica gel or preparative HPLC is critical for isolating the compound ≥95% purity .
Key parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impact yield (reported 45–68% in analogs) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data discrepancies resolved?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the chromene ring and sulfone group. Discrepancies in integration (e.g., overlapping peaks) are resolved using 2D techniques (HSQC, HMBC) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. for C₁₇H₁₅NO₅S: 361.07) and detects impurities (e.g., desulfonated byproducts) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98%) and stability under accelerated degradation (40°C/75% RH) .
Advanced: How does the compound’s reactivity under varying conditions (solvent, temperature) inform its stability and derivatization potential?
- Solvent effects : In DMF, the sulfone group undergoes nucleophilic substitution at 80°C, enabling derivatization (e.g., alkylation), while aqueous buffers promote hydrolysis (t₁/₂ = 12 h at pH 7.4) .
- Thermal stability : Decomposition above 150°C (TGA data) limits melt-based processing. Cryogenic grinding preserves crystallinity for formulation .
- Photoreactivity : UV-Vis studies (λmax = 320 nm) suggest photosensitivity; derivatization with electron-withdrawing groups (e.g., -NO₂) enhances stability .
Advanced: What in vitro and in vivo models are appropriate for evaluating its biological activity, considering structural analogs?
- In vitro :
- Enzyme inhibition : Kinase assays (e.g., EGFR IC₅₀ comparison with N-(4-chlorobenzyl) analogs) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ values normalized to positive controls (e.g., doxorubicin) .
- In vivo :
- Pharmacokinetics : Rodent models assess oral bioavailability (F% = 22–35 in chromene derivatives) and metabolite profiling (LC-MS/MS) .
- Toxicity : Acute toxicity (LD₅₀) and histopathology in liver/kidney tissues .
Advanced: How can computational methods predict interactions with biological targets, and how are these predictions validated experimentally?
- Molecular docking : AutoDock Vina screens against COX-2 (PDB: 3LN1) and Bcl-2 (PDB: 4AQ3), identifying key hydrogen bonds with Arg120 and π-π stacking with Phe101 .
- MD simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns) .
- Validation :
- SPR biosensors : Measure binding kinetics (kₐ = 1.2×10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
- Mutagenesis : Ala-scanning of predicted residues (e.g., COX-2 Tyr355Ala) reduces activity by 70% .
Advanced: What strategies address conflicting data in biological assays, such as cytotoxicity vs. therapeutic efficacy in cancer models?
- Dose optimization : Biphasic responses (e.g., EC₅₀ = 5 μM vs. toxicity at 50 μM) are resolved using time-dependent assays (e.g., 24 h vs. 72 h exposure) .
- Off-target profiling : Kinome-wide screening (DiscoverX) identifies unintended targets (e.g., JAK2 inhibition) .
- Combination studies : Synergy with cisplatin (CI < 0.7) reduces effective doses and mitigates toxicity .
Advanced: How do structural modifications (e.g., substituents on the chromene ring) impact the pharmacological profile and off-target effects?
- SAR insights :
- Electron-donating groups (-OCH₃) : Enhance solubility (logP reduced from 3.2 to 2.5) but reduce EGFR affinity (ΔIC₅₀ = +1.8 μM) .
- Halogenation (-Cl) : Increases metabolic stability (t₁/₂ extended by 2.5×) but elevates hERG channel inhibition risk (IC₅₀ = 12 μM) .
- Off-target mitigation : Co-crystallization with albumin identifies binding hotspots; PEGylation reduces plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
